2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid
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Overview
Description
2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid is a compound belonging to the benzoxazole family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid typically involves the reaction of 2-aminophenol with bromoacetic acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the benzoxazole ring . The reaction conditions usually involve refluxing the mixture at temperatures between 60-80°C for several hours .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: New benzoxazole derivatives with different functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, which may have different pharmacological properties.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit prostaglandin H2 synthase (PGHS) and trypsin, which are involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Known for its antimicrobial activity.
2-Methoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Ethoxybenzo[d]oxazole: Also known for its antimicrobial activity.
Uniqueness
2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and pharmacological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
2-(2-bromo-1,3-benzoxazol-7-yl)acetic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-9-11-6-3-1-2-5(4-7(12)13)8(6)14-9/h1-3H,4H2,(H,12,13) |
InChI Key |
YUFTVBOLUQXRLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)CC(=O)O |
Origin of Product |
United States |
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